

Spectroscopic Characterization of 4-Propylthiomorpholine: A Technical Guide

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Compound of Interest

Compound Name: 4-Propylthiomorpholine

Cat. No.: B15442749

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound **4-Propylthiomorpholine**. Due to the limited availability of public experimental data for this specific molecule, this document presents a comprehensive set of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established principles of chemical spectroscopy and data from analogous structures. This guide also includes standardized experimental protocols for the acquisition of such data and visual diagrams to illustrate the analytical workflow and structural correlations.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Propylthiomorpholine**. These values are calculated based on the chemical environment of the nuclei and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~2.75 - 2.95	Multiplet	4H	H-3, H-5 (Morpholine)
~3.70 - 3.90	Multiplet	4H	H-2, H-6 (Morpholine)
~2.50	Triplet	2H	-S-CH ₂ -CH ₂ -CH ₃
~1.60	Sextet	2H	-S-CH ₂ -CH ₂ -CH ₃
~0.95	Triplet	3H	-S-CH ₂ -CH ₂ -CH ₃

¹³C NMR (Carbon-13) NMR Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) (ppm)	Assignment
~67.5	C-2, C-6 (Morpholine)
~50.0	C-3, C-5 (Morpholine)
~34.0	-S-CH ₂ -CH ₂ -CH ₃
~23.0	-S-CH ₂ -CH ₂ -CH ₃
~13.5	-S-CH ₂ -CH ₂ -CH ₃

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
2950 - 2800	Strong	C-H Stretch	Aliphatic (Propyl, Morpholine)
1465 - 1450	Medium	C-H Bend	CH ₂
1385 - 1370	Medium	C-H Bend	CH ₃
1280 - 1180	Strong	C-N Stretch	Amine
1140 - 1070	Strong	C-O-C Stretch	Ether
750 - 650	Medium-Weak	C-S Stretch	Thioether

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
159	High	[M] ⁺ (Molecular Ion)
116	High	[M - C ₃ H ₇] ⁺
100	Medium	[M - S-C ₃ H ₇] ⁺
87	Medium	[C ₄ H ₉ NO] ⁺
72	Medium	[C ₃ H ₇ S] ⁺
57	High	[C ₄ H ₉] ⁺
43	High	[C ₃ H ₇] ⁺

Experimental Protocols

The following are detailed, standardized methodologies for the acquisition of spectroscopic data for a small organic molecule like **4-Propylthiomorpholine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Propylthiomorpholine** in 0.6-0.7 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.
 - Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.
 - Process the FID with an exponential window function and Fourier transform.

Infrared (IR) Spectroscopy

- Sample Preparation: Place a small drop of neat liquid **4-Propylthiomorpholine** between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean salt plates.

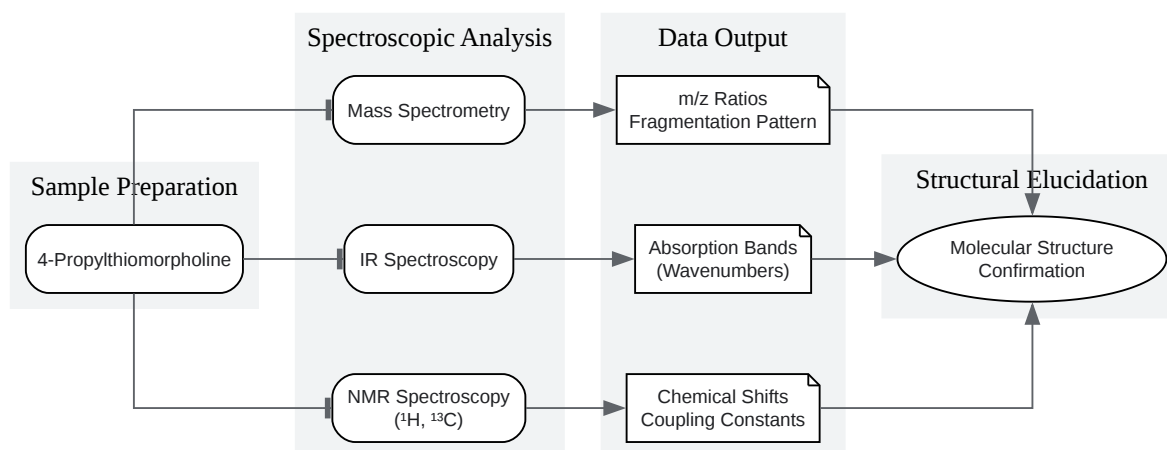
- Place the sample in the spectrometer and record the sample spectrum.
- The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Typically, scan the range from 4000 cm^{-1} to 400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **4-Propylthiomorpholine** in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) interface.
- Instrumentation: Employ a mass spectrometer capable of electron ionization (EI) with a quadrupole or time-of-flight (TOF) mass analyzer.
- Data Acquisition:
 - For EI, use a standard electron energy of 70 eV.
 - Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 30-300).
 - The instrument will detect the molecular ion and the various fragment ions produced.

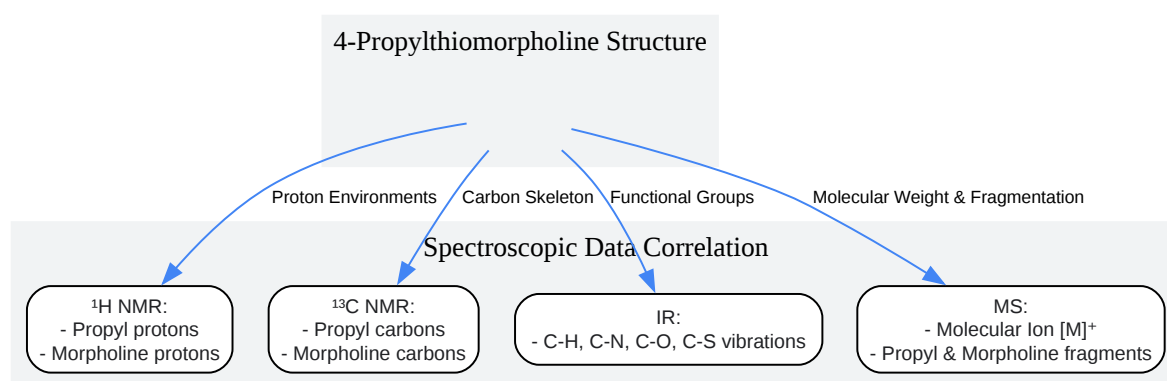
Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the correlation of the data with the molecular structure of **4-Propylthiomorpholine**.



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Caption: Workflow for the spectroscopic analysis of **4-Propylthiomorpholine**.



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- To cite this document: BenchChem. [Spectroscopic Characterization of 4-Propylthiomorpholine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15442749#spectroscopic-data-of-4-propylthiomorpholine-nmr-ir-ms\]](https://www.benchchem.com/product/b15442749#spectroscopic-data-of-4-propylthiomorpholine-nmr-ir-ms)

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